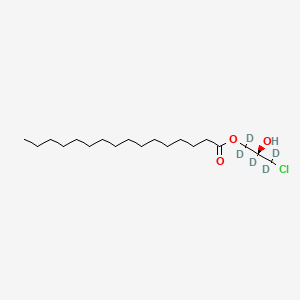
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and resistance to metabolic degradation. The presence of deuterium can also help in tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms through a process known as deuteration. This can be achieved using deuterated reagents or solvents under specific reaction conditions.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, and they may use specialized equipment to handle deuterated reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products:
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced products.
Applications De Recherche Scientifique
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, making it useful for studying metabolic processes and drug interactions. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol: The non-deuterated version of the compound.
(S)-1-Chloro-3-(octadecyloxy)propan-2-ol: A similar compound with a longer alkyl chain.
(S)-1-Chloro-3-(dodecyloxy)propan-2-ol: A similar compound with a shorter alkyl chain.
Uniqueness: The uniqueness of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 lies in its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential.
Propriétés
Formule moléculaire |
C19H37ClO3 |
|---|---|
Poids moléculaire |
354.0 g/mol |
Nom IUPAC |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
Clé InChI |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
SMILES isomérique |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

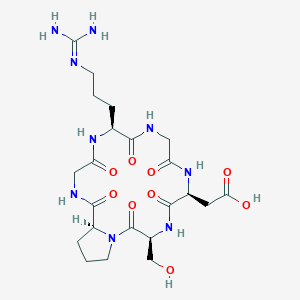
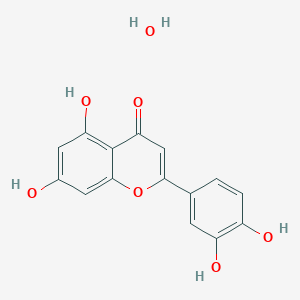
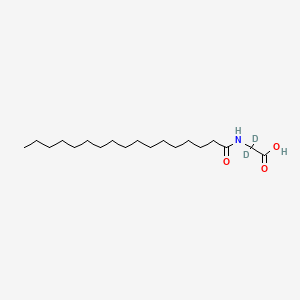
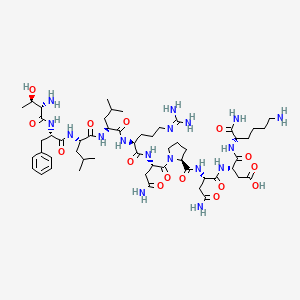
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
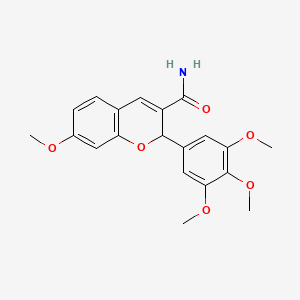
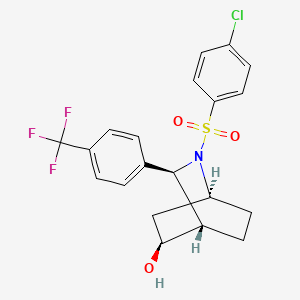
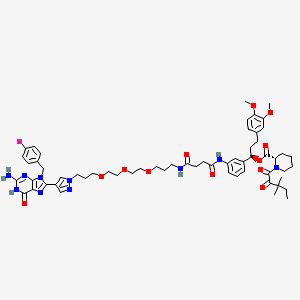


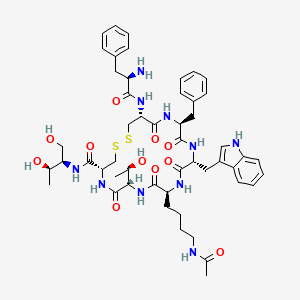
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
